molecular formula C24H29NO5 B2589776 2R,4R-沙库巴曲缬沙坦 CAS No. 766480-48-2

2R,4R-沙库巴曲缬沙坦

货号: B2589776
CAS 编号: 766480-48-2
分子量: 411.498
InChI 键: PYNXFZCZUAOOQC-DYESRHJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2R,4R-Sacubitril is an impurity of Sacubitril . Sacubitril is approved by the Food and Drug Administration for use in combination with valsartan for the treatment of patients with heart failure .


Synthesis Analysis

The synthesis of an advanced sacubitril precursor involves a three-step setup in continuous flow. The key transformation of this cascade is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps for the synthesis of the target molecule involve Boc-deprotection as well as N-succinylation .


Molecular Structure Analysis

The molecular formula of 2R,4R-Sacubitril is C24H29NO5 . The chemical name is 4-(((2R,4R)-1-([1,1’-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid .


Chemical Reactions Analysis

The key transformation in the synthesis of an advanced sacubitril precursor is a Suzuki-Miyaura coupling facilitated by a heterogeneous palladium catalyst . The subsequent steps involve Boc-deprotection as well as N-succinylation .


Physical and Chemical Properties Analysis

The molecular weight of 2R,4R-Sacubitril is 411.49 . It appears as an oil that is colorless to light yellow .

科学研究应用

1. 对糖尿病患者葡萄糖耐量的效果

沙库巴曲缬沙坦与缬沙坦联合使用,已被研究其对 2 型糖尿病患者葡萄糖耐受的影响。据推测,它通过增加活性胰高血糖素样肽-1 (GLP-1) 来降低餐后葡萄糖浓度 (Wewer Albrechtsen 等人,2022 年)

2. 心血管益处

沙库巴曲缬沙坦作为沙库巴曲缬沙坦/缬沙坦组合的一部分,已显示出在治疗各种心血管疾病(如高血压、射血分数降低的心力衰竭 (HFrEF) 和射血分数保留的心力衰竭 (HFpEF))方面的疗效。它已显示出临床疗效,可降低 HFrEF 患者的血压和住院率 (Sible 等人,2016 年)

3. 对慢性肾脏疾病中肾功能的影响

沙库巴曲缬沙坦/缬沙坦对慢性肾脏疾病 (CKD) 和蛋白尿患者肾功能的影响已得到探索,这是因为肾脏疾病和心脏病之间存在联系 (James & Manns,2018 年)

4. 糖尿病周围神经病变的治疗

在临床前研究中,沙库巴曲缬沙坦/缬沙坦已有效改善 2 型糖尿病大鼠模型中的血管和神经功能,表明其作为糖尿病周围神经病变治疗的潜力 (Davidson 等人,2018 年)

5. 对心脏重塑的作用机制

使用系统生物学方法,已阐明了沙库巴曲缬沙坦/缬沙坦在心力衰竭和心肌梗死后心脏重塑中的作用机制,揭示了其对心肌细胞死亡和左心室细胞外基质重塑的影响 (Iborra-Egea 等人,2017 年)

6. 心力衰竭中的生物标志物和心室重塑

正在进行研究以将生物标志物变化与沙库巴曲缬沙坦/缬沙坦治疗心力衰竭期间的心脏重塑参数和心血管结局相关联 (Januzzi 等人,2018 年)

7. 心力衰竭患者的肾脏保护作用

一项研究调查了沙库巴曲缬沙坦/缬沙坦对心力衰竭患者的肾脏保护作用,揭示了其对肾小球滤过率和肾功能的显着影响 (Hsieh 等人,2021 年)

8. 羧酸酯酶 1 的激活

沙库巴曲缬沙坦在肝脏中被羧酸酯酶 1 选择性激活,这种激活受基因变异的影响,这对于理解沙库巴曲缬沙坦药物治疗至关重要 (Shi 等人,2016 年)

9. 除心力衰竭之外的潜在用途

沙库巴曲缬沙坦/缬沙坦除了心力衰竭之外,在高血压和其他与年龄相关疾病中也有潜在用途 (Kario,2018 年)

作用机制

Target of Action

The primary target of 2R,4R-Sacubitril is an enzyme known as neprilysin . Neprilysin is a neutral endopeptidase that typically cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .

Mode of Action

2R,4R-Sacubitril is a prodrug that is activated to sacubitrilat (LBQ657) by de-ethylation via esterases . Sacubitrilat inhibits neprilysin, preventing the breakdown of natriuretic peptides . This leads to increased concentrations of these peptides, which are released under atrial and ventricle stress, activating downstream receptors leading to vasodilation, natriuresis, and diuresis .

Biochemical Pathways

The inhibition of neprilysin by 2R,4R-Sacubitril leads to the modulation of several biochemical pathways. It attenuates cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways . It may also modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) pathway .

Pharmacokinetics

As a prodrug, 2r,4r-sacubitril is metabolized into its active form, sacubitrilat, which then exerts its therapeutic effects .

Result of Action

The molecular and cellular effects of 2R,4R-Sacubitril’s action primarily involve the modulation of cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . By inhibiting neprilysin and increasing the concentration of natriuretic peptides, 2R,4R-Sacubitril promotes vasodilation, natriuresis, and diuresis, which can alleviate symptoms of heart failure .

生化分析

Biochemical Properties

2R,4R-Sacubitril plays a crucial role in inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide . By inhibiting neprilysin, 2R,4R-Sacubitril increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis. This inhibition also affects other peptides like angiotensin I and II, endothelin-1, and amyloid beta-protein, leading to a complex interplay of vasodilatory and vasoconstrictive effects .

Cellular Effects

2R,4R-Sacubitril influences various cellular processes, particularly in cardiovascular cells. It enhances cell signaling pathways associated with natriuretic peptides, leading to increased cyclic guanosine monophosphate (cGMP) levels, which promote vasodilation and reduce cardiac hypertrophy . Additionally, 2R,4R-Sacubitril affects gene expression by modulating the activity of transcription factors involved in inflammatory and fibrotic responses, thereby improving cardiac function and reducing fibrosis .

Molecular Mechanism

At the molecular level, 2R,4R-Sacubitril is converted to sacubitrilat, which binds to neprilysin and inhibits its enzymatic activity . This inhibition prevents the breakdown of natriuretic peptides, leading to their accumulation and prolonged action. The increased levels of natriuretic peptides enhance vasodilation, natriuresis, and diuresis, contributing to the therapeutic effects of 2R,4R-Sacubitril in heart failure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2R,4R-Sacubitril have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its active form, sacubitrilat, can degrade over extended periods . Long-term studies have shown that continuous exposure to 2R,4R-Sacubitril leads to sustained increases in natriuretic peptide levels and consistent therapeutic effects, although the potential for degradation necessitates careful handling and storage .

Dosage Effects in Animal Models

In animal models, the effects of 2R,4R-Sacubitril vary with dosage. Low to moderate doses have been shown to effectively inhibit neprilysin and increase natriuretic peptide levels without significant adverse effects . High doses can lead to excessive accumulation of natriuretic peptides and other substrates of neprilysin, potentially causing hypotension, renal impairment, and other toxic effects . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

2R,4R-Sacubitril is metabolized primarily by esterases, which convert it to its active form, sacubitrilat . Sacubitrilat then inhibits neprilysin, leading to increased levels of natriuretic peptides. The metabolic pathways involved in the degradation of sacubitrilat include further hydrolysis and conjugation reactions, which facilitate its excretion . These pathways ensure the regulation of sacubitrilat levels and prevent excessive accumulation in the body.

Transport and Distribution

Within cells and tissues, 2R,4R-Sacubitril and its active form, sacubitrilat, are transported and distributed via specific transporters and binding proteins . These molecules facilitate the uptake and localization of sacubitrilat in target tissues, such as the heart and kidneys, where it exerts its therapeutic effects. The distribution of sacubitrilat is influenced by factors such as tissue perfusion and the presence of binding proteins that modulate its bioavailability .

Subcellular Localization

The subcellular localization of 2R,4R-Sacubitril and sacubitrilat is critical for their activity. Sacubitrilat primarily localizes to the cytoplasm, where it interacts with neprilysin . This interaction is facilitated by targeting signals and post-translational modifications that direct sacubitrilat to specific cellular compartments. The precise localization of sacubitrilat ensures effective inhibition of neprilysin and the subsequent therapeutic effects .

属性

IUPAC Name

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-DYESRHJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。